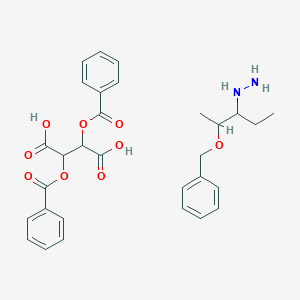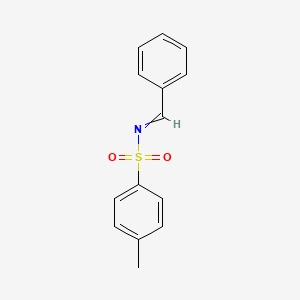
6-Hydrazinylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
6-Hydrazinylquinoline hydrochloride and its derivatives are synthesized through several methods, with regioselective hydrazinylation of dichloroquinolines being a notable technique. Kumar et al. (2014) described the highly regioselective C4-hydrazinylation of 2,4-dichloroquinolines using hydrazine hydrate, leading to hydrazinylquinoline regio-isomers with high regioselectivity at the C4 position. This process facilitates the synthesis of aminoquinoline substituted pyrrolidin-2,5-diones, highlighting the compound's versatility in synthesis pathways (Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure of 6-hydrazinylquinoline derivatives is elucidated using various spectroscopic techniques. Mostafa et al. (2022) achieved the synthesis of pyridazino[4,3-c:5,6-c']diquinolines via the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, where IR, NMR, mass spectral data, and elemental analysis were employed to fit and elucidate the structures of newly synthesized compounds (Mostafa et al., 2022).
Chemical Reactions and Properties
Hydrazinylquinolines undergo various chemical reactions leading to the formation of diverse compounds with potent biological activities. For instance, reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes have been studied, leading to the synthesis of hydrazones and pyrazolo[3,4-b]quinolines, demonstrating the compound's reactivity and potential for creating biologically active derivatives (Kumara et al., 2016).
Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
One significant application of 6-Hydrazinylquinoline hydrochloride in scientific research is its potential use in the analysis of antioxidant activity. Antioxidant assays like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and Total Oxyradical Scavenging Capacity (TOSC) test rely on chemical reactions monitored by spectrophotometry, which often involves the discolouration of solutions being analyzed. These tests, which assess the kinetics or equilibrium state of antioxidant activities, could potentially leverage the chemical properties of this compound, particularly in spectrophotometric detections where characteristic colors or solution discolouration are monitored. This application is relevant in fields ranging from food engineering to medicine and pharmacy, where understanding the antioxidant capacity of substances is crucial (Munteanu & Apetrei, 2021).
Antimalarial and Antimicrobial Research
Chloroquine and its derivatives, including this compound, have been extensively studied for their antimalarial effects. Despite the emergence of chloroquine-resistant Plasmodium falciparum strains, research has continued into the biochemical properties of chloroquine and its derivatives for repurposing in various infectious and non-infectious diseases. This includes novel compounds based on the chloroquine scaffold, highlighting a potential application area for this compound in developing new therapeutic agents against malaria and other diseases (Njaria et al., 2015).
Autoimmune Disorders
Research on chloroquine and hydroxychloroquine, compounds related to this compound, has demonstrated their utility in treating autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. These compounds exhibit immunosuppressive activity, reducing T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression. This suggests that this compound could also be explored for its potential applications in immunomodulation and treatment of autoimmune diseases (Taherian et al., 2013).
Neurodegenerative Disorders
The exploration of 8-Hydroxyquinoline derivatives, which include compounds like this compound, has unveiled significant biological activities, making them targets for the development of broad-spectrum drug molecules for life-threatening diseases including neurodegenerative disorders. The metal chelation properties of these derivatives render them potent candidates for therapeutic applications in diseases characterized by metal dyshomeostasis. This highlights another research avenue for this compound in the development of treatments for neurodegenerative conditions (Gupta et al., 2021).
Direcciones Futuras
While specific future directions for 6-Hydrazinylquinoline hydrochloride were not found in the search results, quinoline derivatives are a topic of ongoing research due to their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Propiedades
IUPAC Name |
quinolin-6-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZOVRQMIGNHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120209-22-5, 103755-52-8 |
Source


|
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





